molecular formula C22H17ClFN9O B607748 2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile CAS No. 1640247-87-5

2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile

Cat. No. B607748
M. Wt: 477.8884
InChI Key: XDSXYMOZKDUASY-INIZCTEOSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and form the basis for several kinds of drugs and biochemical substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the various groups attached to the pyrimidine core. These groups include a cyclopropyl group, a quinazolinone group, and various other substituents. Each of these groups would contribute to the overall properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For this compound, we can expect that it has a relatively high molecular weight and may have significant polarity due to the various functional groups .

Scientific Research Applications

Asthma Treatment

  • PI3Kδ Inhibitor for Asthma : This compound is claimed as a highly selective PI3Kδ inhibitor, useful in the treatment of asthma. It is intended for oral administration and shows good absorption and metabolic stability (Norman, 2014).

Chemical Synthesis

  • Synthesis of Pyridine and Fused Pyridine Derivatives : The compound is involved in reactions leading to the synthesis of various pyridine derivatives, demonstrating its versatility in chemical synthesis (Al-Issa, 2012).

Antibacterial Activity

  • Antibacterial Activity of Pyrimidine Heterocycles : When cyclized with different electrophilic reagents, the compound forms pyrimidine heterocycles, some of which exhibit antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).

Microbial Screening

  • Screening for Microbial Activity : Derivatives of this compound have been synthesized and screened for antibacterial and antifungal activity, showing notable action against tested microbes (Goswami et al., 2022).

Fused Pyrimidines Synthesis

  • Synthesis of Fused Pyrimidines : The compound reacts with various reagents like hydrazine hydrate, leading to the formation of fused pyrimidines like ditetrazolo and pyrazolo-s-triazolo pyrimidines (El-Reedy et al., 1989).

Inhibitors for Dihydrofolate Reductases

  • Inhibitors of Dihydrofolate Reductases : Synthesized derivatives of this compound have been evaluated as inhibitors of dihydrofolate reductases from various organisms, displaying potent inhibition with specific selectivity (Rosowsky, Fu & Queener, 2000).

Antimicrobial Activity

  • Nitrogen Bridge-Head Pyrido Triazepines : The compound has been used to synthesize nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines, which were screened for antimicrobial activity, showing effectiveness in some cases (Ibrahim et al., 2011).

Pyrazolopyrimidines Synthesis

  • Synthesis of Pyrazolopyrimidines : The formation of pyrazolopyrimidines from this compound involves intermediate hydrazinopyrimidine-5-carbonitriles (Tumkyavichyus, 1996).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information, it’s difficult to provide a detailed safety assessment for this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being investigated for use as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or assessing its safety and efficacy in clinical trials .

properties

IUPAC Name

2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSXYMOZKDUASY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile

CAS RN

1640247-87-5
Record name GS-9901
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1640247875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-9901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U09Q76B8VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Reactant of Route 3
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Reactant of Route 4
Reactant of Route 4
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Reactant of Route 5
Reactant of Route 5
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile
Reactant of Route 6
Reactant of Route 6
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile

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